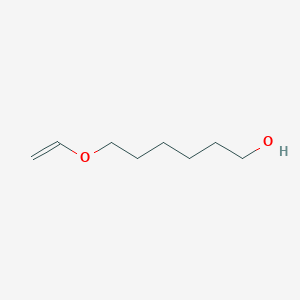

6-Vinyloxy-1-hexanol

Description

6-Vinyloxy-1-hexanol is a substituted primary alcohol featuring a vinyloxy (-O-CH₂-CH₂) group at the 6th carbon of the hexanol backbone. While specific data on this compound are absent in the provided evidence, its structural analogs (6-substituted 1-hexanol derivatives) share key characteristics. These derivatives are critical in organic synthesis, polymer chemistry, and specialty materials due to their reactive functional groups and tunable properties. Below, we compare this compound with structurally similar compounds, focusing on molecular properties, reactivity, and applications.

Properties

CAS No. |

27336-16-9 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

6-ethenoxyhexan-1-ol |

InChI |

InChI=1S/C8H16O2/c1-2-10-8-6-4-3-5-7-9/h2,9H,1,3-8H2 |

InChI Key |

ASPUDHDPXIBNAP-UHFFFAOYSA-N |

Canonical SMILES |

C=COCCCCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key molecular parameters of 6-substituted 1-hexanol derivatives:

Key Observations :

- Molecular Weight: Bulky substituents (e.g., iodo, benzylamino) significantly increase molecular weight compared to this compound.

- Density: 6-Mercapto-1-hexanol has a density of 0.981 g/mL, typical for thiol-containing alcohols.

- Boiling Point: 6-Mercapto-1-hexanol’s high boiling point (225°C) reflects strong intermolecular hydrogen bonding from the thiol group.

This compound

- Reactivity : The vinyloxy group enables polymerization (e.g., via radical or cationic mechanisms) and cycloaddition reactions.

- Applications: Likely used in coatings, adhesives, or as a monomer for functional polymers.

6-Iodo-1-hexanol

- Reactivity : The iodo group participates in nucleophilic substitutions (e.g., Suzuki coupling) or halogen-exchange reactions.

- Applications : Intermediate in pharmaceuticals or agrochemicals .

6-Benzylamino-1-hexanol

- Reactivity: The benzylamino group facilitates Schiff base formation or condensation reactions.

- Applications: Potential use in drug delivery systems or surfactants due to amphiphilic properties .

6-Mercapto-1-hexanol

- Reactivity: The thiol group forms disulfide bonds or binds to metal surfaces (e.g., gold nanoparticles).

- Applications: Self-assembled monolayers (SAMs), biosensors, and surface functionalization .

6-Phenyl-1-hexanol

- Reactivity : The phenyl group enhances hydrophobicity and stability under oxidative conditions.

- Applications : Fragrance component or precursor for liquid crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.